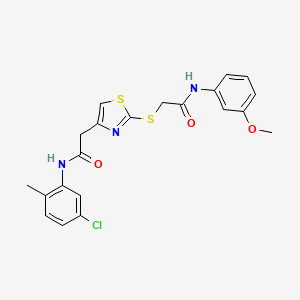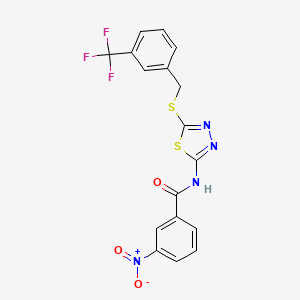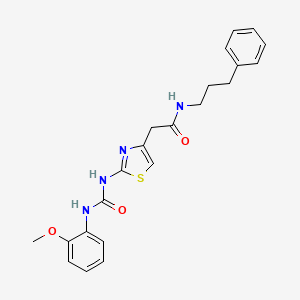
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide, also known as MPTAT, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. MPTAT has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
科学的研究の応用
Synthesis and Antimicrobial Activity
A study on the synthesis of 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl) acetamido]-3-cephem-4-carboxylates, similar in structure to the compound , highlighted its broad antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, with potent activity against anaerobes. This suggests a potential application of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide in developing antimicrobial agents (Maier et al., 1986).
Anticancer and Antiviral Properties
Research on 2-pyrazoline-substituted 4-thiazolidinones, structurally related to the compound of interest, demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe TRVL 11 573 virus strain, indicating the compound's potential in developing anticancer and antiviral therapies (Havrylyuk et al., 2013).
Antimicrobial Evaluation of Derivatives
A novel series of thiazole derivatives, incorporating pyrazole moiety, showed significant anti-bacterial and anti-fungal activities, suggesting that modifications on the thiazol-4-yl)-N-(3-phenylpropyl)acetamide backbone could lead to effective antimicrobial agents (Saravanan et al., 2010).
Pharmacological Properties of Ureido-acetamides
Ureido-acetamides, including compounds with structural similarities to 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide, have been identified as potent and selective non-peptide CCKB/gastrin receptor antagonists. This highlights the compound's potential application in exploring physiological functions of CCKB receptors (Bertrand et al., 1994).
特性
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-19-12-6-5-11-18(19)25-21(28)26-22-24-17(15-30-22)14-20(27)23-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIUKREVRVAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2589233.png)
![3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2589234.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide](/img/structure/B2589237.png)
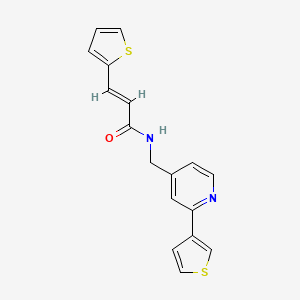
![6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589240.png)
![2-[4-(Methylamino)phenyl]acetonitrile hydrochloride](/img/structure/B2589241.png)
![3-(3-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2589242.png)
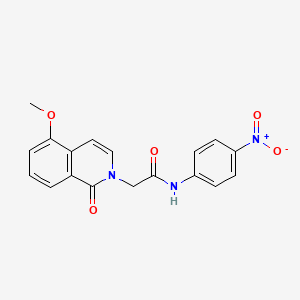
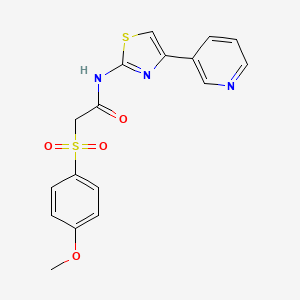
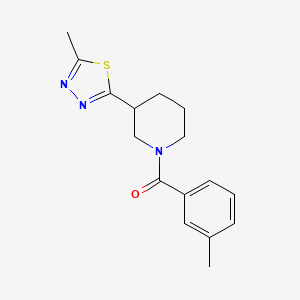
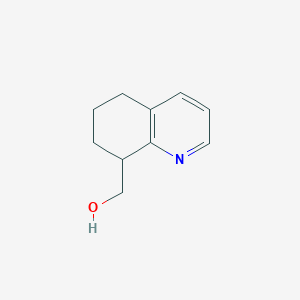
![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2589250.png)
